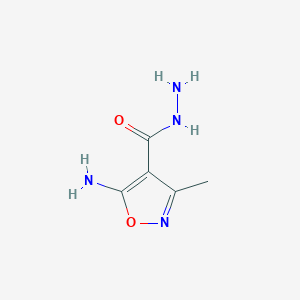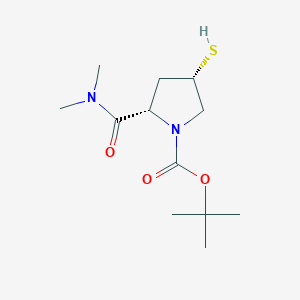![molecular formula C9H14O2 B070437 3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 193077-50-8](/img/structure/B70437.png)
3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene, commonly known as MDSD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MDSD is a bicyclic organic compound that contains a spiro ring system, which makes it an interesting molecule for research.
Wirkmechanismus
The mechanism of action of MDSD is not fully understood, but it is believed to interact with biological targets through its spiro ring system. MDSD has been shown to have a high binding affinity for certain proteins, which could make it a potential drug candidate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDSD are still being studied. However, it has been shown to have low toxicity and good biocompatibility, which makes it a promising compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MDSD in lab experiments include its high purity, low toxicity, and good biocompatibility. However, the limitations of using MDSD include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several future directions for research on MDSD. One potential direction is the development of new drugs based on MDSD's unique spiro ring system. Another direction is the synthesis of novel materials using MDSD as a building block. Additionally, the use of MDSD in nanotechnology could lead to the development of new imaging and drug delivery systems. Finally, further studies are needed to fully understand the mechanism of action and physiological effects of MDSD.
Synthesemethoden
MDSD can be synthesized through a multistep process involving the reaction of a cyclohexanone derivative with a diol followed by a spirocyclization reaction. The synthesis of MDSD has been optimized to produce high yields and purity, making it a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
MDSD has shown potential in various scientific fields, including drug discovery, materials science, and nanotechnology. In drug discovery, MDSD has been identified as a potential lead compound for the development of new drugs due to its unique spiro ring system, which can interact with biological targets in a specific manner. In materials science, MDSD has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, MDSD has been used as a precursor for the synthesis of nanoparticles with potential applications in drug delivery and imaging.
Eigenschaften
CAS-Nummer |
193077-50-8 |
|---|---|
Produktname |
3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C9H14O2/c1-8-7-10-9(11-8)5-3-2-4-6-9/h3,5,8H,2,4,6-7H2,1H3 |
InChI-Schlüssel |
WOVWUMQWZNSZAQ-UHFFFAOYSA-N |
SMILES |
CC1COC2(O1)CCCC=C2 |
Kanonische SMILES |
CC1COC2(O1)CCCC=C2 |
Synonyme |
1,4-Dioxaspiro[4.5]dec-6-ene, 2-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



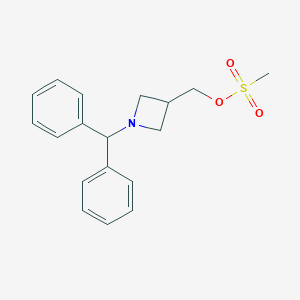
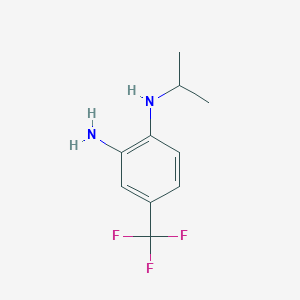
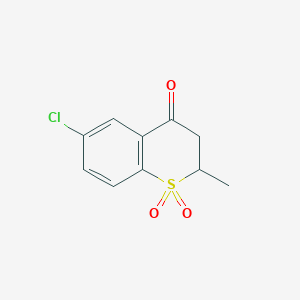
![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)
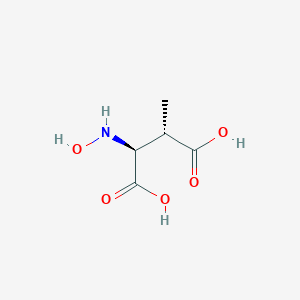
![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
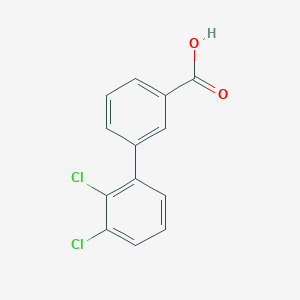
![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)
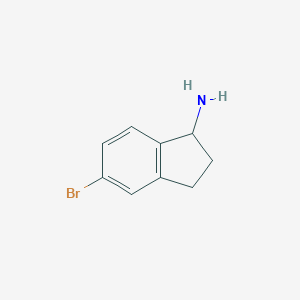
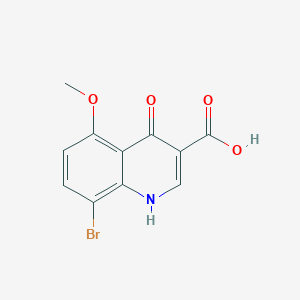
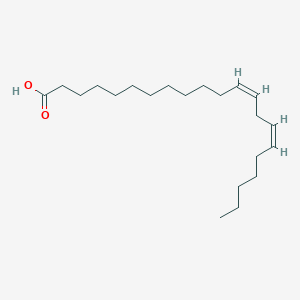
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)
